molecular formula C8H18O3Si2 B15170237 Pentamethyldisiloxanyl prop-2-enoate CAS No. 879896-80-7

Pentamethyldisiloxanyl prop-2-enoate

Katalognummer: B15170237
CAS-Nummer: 879896-80-7
Molekulargewicht: 218.40 g/mol
InChI-Schlüssel: ZUZWUACCUQYNFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentamethyldisiloxanyl prop-2-enoate is an organosilicon compound used in various chemical applications. It is a monomer that can be used in copolymerization reactions, making it valuable in the production of specialized polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethyldisiloxanyl prop-2-enoate typically involves the reaction of pentamethyldisiloxane with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond between the siloxane and the prop-2-enoic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is common in industrial settings to maintain consistent production rates and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Pentamethyldisiloxanyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified siloxane compounds with different functional groups, which can be used in various applications such as coatings, adhesives, and sealants .

Wissenschaftliche Forschungsanwendungen

Pentamethyldisiloxanyl prop-2-enoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Pentamethyldisiloxanyl prop-2-enoate involves its ability to form stable siloxane bonds, which contribute to the stability and durability of the polymers it forms. The molecular targets include the silicon-oxygen bonds, which are crucial for the compound’s reactivity and functionality in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexamethyldisiloxane: Another organosilicon compound with similar properties but different reactivity.

    Tetramethyldisiloxane: Similar in structure but with fewer methyl groups, leading to different chemical behavior.

    Trimethylsilyl prop-2-enoate: Similar ester compound but with different silicon-based groups.

Uniqueness

Pentamethyldisiloxanyl prop-2-enoate is unique due to its specific combination of siloxane and prop-2-enoate groups, which provide it with distinct reactivity and functionality. This makes it particularly valuable in the synthesis of specialized polymers and materials .

Eigenschaften

CAS-Nummer

879896-80-7

Molekularformel

C8H18O3Si2

Molekulargewicht

218.40 g/mol

IUPAC-Name

[dimethyl(trimethylsilyloxy)silyl] prop-2-enoate

InChI

InChI=1S/C8H18O3Si2/c1-7-8(9)10-13(5,6)11-12(2,3)4/h7H,1H2,2-6H3

InChI-Schlüssel

ZUZWUACCUQYNFF-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)O[Si](C)(C)OC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.